![molecular formula C8H6BrN3O2 B572120 甲基3-溴-1H-吡唑并[4,3-c]吡啶-6-羧酸甲酯 CAS No. 1206979-28-3](/img/structure/B572120.png)

甲基3-溴-1H-吡唑并[4,3-c]吡啶-6-羧酸甲酯

货号 B572120

CAS 编号:

1206979-28-3

分子量: 256.059

InChI 键: XZSUDVUYGWWCGL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

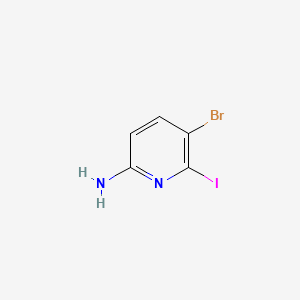

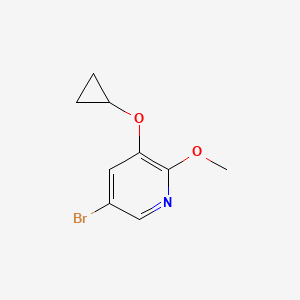

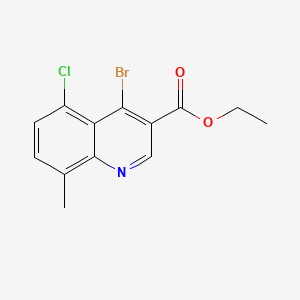

“Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is a chemical compound with the molecular formula C8H6BrN3O2. It has an average mass of 256.056 Da and a monoisotopic mass of 254.964325 Da .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is unique and offers potential applications in drug synthesis, materials science, and catalysis.Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” have been studied. The compound has been used in the synthesis of various derivatives, showcasing its versatility in chemical reactions .Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” has a molecular formula of C8H6BrN3O2, an average mass of 256.056 Da, and a monoisotopic mass of 254.964325 Da .科学研究应用

1H-Pyrazolo[3,4-b]pyridines Synthesis and Biomedical Applications

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They are used in the development of inhibitors for myeloid cell leukemia and potential agents for the treatment of autoimmune diseases .

- Methods of Application/Experimental Procedures : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . For example, in one case, the method for accessing the key compounds pyrazolo-[4,3-b]pyridine-6-carboxylic acids involves 9 steps and is based on annulation of the pyrazole ring to the polysubstituted pyridine backbone .

- Results/Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have shown promising results in the treatment of myeloid cell leukemia and autoimmune diseases .

Antimicrobial and Antitumor Applications

- Application Summary : The pyrazolopyrimidine moiety, which is structurally similar to the compound you mentioned, is used in the design of many pharmaceutical compounds that have antimicrobial and antitumor applications .

- Methods of Application/Experimental Procedures : These compounds are typically synthesized in the lab and then tested in vitro (in a controlled lab environment) against various types of bacteria, fungi, and cancer cells .

- Results/Outcomes : While specific results can vary depending on the exact compound and the organisms it’s tested against, many pyrazolopyrimidines have shown promising antimicrobial and antitumor activity .

Anti-Alzheimer’s Disease Applications

- Application Summary : Some pyrazolopyrimidines have been investigated for their potential use in treating Alzheimer’s disease .

- Methods of Application/Experimental Procedures : These compounds are typically tested in animal models of Alzheimer’s disease, where their effects on symptoms and disease progression are observed .

- Results/Outcomes : While research is still ongoing, some pyrazolopyrimidines have shown potential in alleviating the symptoms of Alzheimer’s disease .

Anti-Inflammatory and Antioxidant Applications

- Application Summary : Pyrazolopyrimidines have also been studied for their anti-inflammatory and antioxidant properties .

- Methods of Application/Experimental Procedures : These compounds are usually tested in vitro or in animal models of inflammation and oxidative stress .

- Results/Outcomes : Some pyrazolopyrimidines have demonstrated significant anti-inflammatory and antioxidant activity, suggesting potential therapeutic uses in conditions associated with inflammation and oxidative stress .

Dual FLT3/CDK4 Inhibitor Applications

- Application Summary : 6-bromo-1-methyl-1H-pyrazolo [4,3-b]pyridine, a compound similar to the one you mentioned, has been used in the preparation of (pyrimidinyl)-pyrazolo [4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .

- Methods of Application/Experimental Procedures : These inhibitors are typically synthesized and then tested in vitro against cancer cells that express FLT3 and CDK4 .

- Results/Outcomes : These dual inhibitors have shown potential in inhibiting the growth of cancer cells that express FLT3 and CDK4 .

安全和危害

属性

IUPAC Name |

methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5-4(3-10-6)7(9)12-11-5/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSUDVUYGWWCGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735323 |

Source

|

| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

CAS RN |

1206979-28-3 |

Source

|

| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

J Lim, EH Kelley, JL Methot, H Zhou… - Journal of medicinal …, 2016 - ACS Publications

The ERK/MAPK pathway plays a central role in the regulation of critical cellular processes and is activated in more than 30% of human cancers. Specific BRAF and MEK inhibitors have …

Number of citations: 34

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

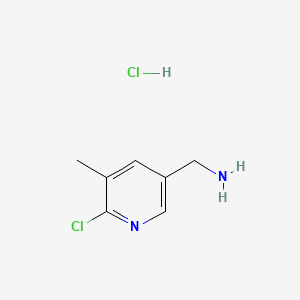

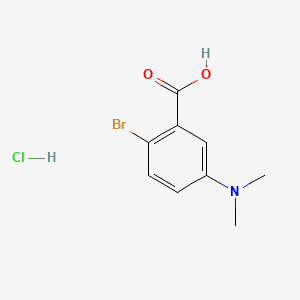

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

1280786-55-1

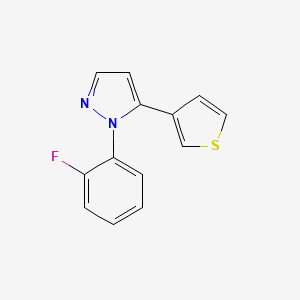

1-(2-fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole

1269292-30-9

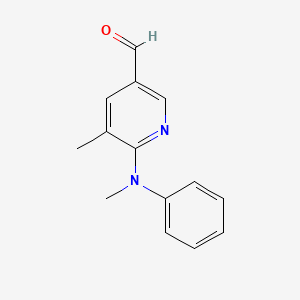

5-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde

1355194-18-1

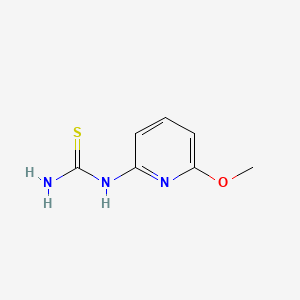

1-(6-Methoxypyridin-2-yl)thiourea

1235325-70-8

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)